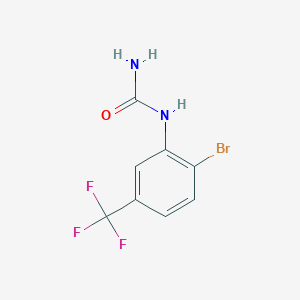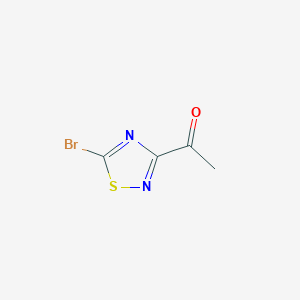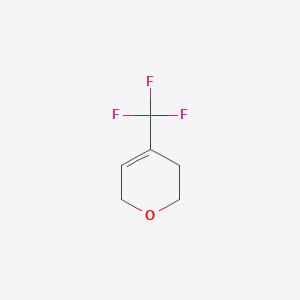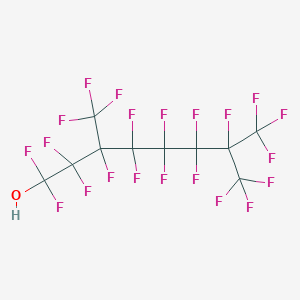
1-(Buta-2,3-dien-2-yl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Buta-2,3-dien-2-yl)-4-fluorobenzene is an organic compound characterized by the presence of a butadiene group attached to a fluorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene typically involves the reaction of functionalized vinyl phosphates with aryllithium reagents . This method allows for the smooth conversion of vinyl phosphates into trisubstituted butadienes. Another approach involves the gold-catalyzed reaction of propargylic esters with vinylazides, leading to the formation of butadiene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these methods.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alkanes, alkenes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Buta-2,3-dien-2-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in drug design and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene involves its interaction with various molecular targets. The compound can participate in electrophilic and nucleophilic reactions, affecting different pathways. For instance, its electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds share the butadiene group but differ in the attached heterocyclic ring.
Buta-1,3-dienes: General class of compounds with similar diene structures but different substituents.
Uniqueness: 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene is unique due to the presence of both a butadiene group and a fluorobenzene ring, which imparts distinct chemical properties and reactivity compared to other butadiene derivatives.
Eigenschaften
CAS-Nummer |
221312-24-9 |
|---|---|
Molekularformel |
C10H9F |
Molekulargewicht |
148.18 g/mol |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,1H2,2H3 |
InChI-Schlüssel |
KYTUTKUVSBTLFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)



![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)





